molecular formula C16H19ClN4 B6448014 5-chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2549024-18-0

5-chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No. B6448014
CAS RN: 2549024-18-0
M. Wt: 302.80 g/mol
InChI Key: CNMAVIYLMXCDMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a pyrrole ring and an azetidine ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Azetidines are three-membered nitrogen-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The octahydrocyclopenta[c]pyrrol group, for example, is a bicyclic structure with a five-membered ring fused to a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a nitrile group might confer polarity to the molecule, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4/c17-15-4-11(5-18)6-19-16(15)21-9-14(10-21)20-7-12-2-1-3-13(12)8-20/h4,6,12-14H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMAVIYLMXCDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile

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